4-(4-chloro-3-nitrophenyl)-2-methyl-3-(2H-tetrazol-5-yl)pyridine
Overview
Description
4-(4-chloro-3-nitrophenyl)-2-methyl-3-(2H-tetrazol-5-yl)pyridine is a useful research compound. Its molecular formula is C13H9ClN6O2 and its molecular weight is 316.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.0475512 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Microwave Assisted Synthesis and Biological Evaluation
A study by Ravula et al. (2016) focused on synthesizing novel pyrazoline derivatives using both conventional and microwave irradiation methods. These derivatives were evaluated for their anti-inflammatory and antibacterial activities. The compounds synthesized included 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole and (pyridin-4-yl) methanone derivatives, which are structurally related to the compound of interest. The study found that some compounds showed potent antibacterial activity, and the microwave irradiation method was notably successful in terms of higher yields and environmental friendliness (Ravula et al., 2016).
Novel Redox-Denitration Reaction
Rees and Tsoi (2000) reported a new redox-denitration reaction of aromatic nitro compounds. Their study demonstrated that certain pyrazolidinones, when heated in pyridine containing pyridine hydrochloride, underwent transformation with the oxidation of the methylene group and disappearance of the nitro group. This research provides insight into the chemical behavior of pyridine derivatives under specific conditions, which can be relevant to understanding the properties of 4-(4-chloro-3-nitrophenyl)-2-methyl-3-(2H-tetrazol-5-yl)pyridine (Rees & Tsoi, 2000).
Synthesis and Characterization of Pyridyl-Tetrazole Ligands
Babu et al. (2017) explored the synthesis and characterization of Ni(II) and Zn(II) complexes derived from isomeric pyridyl tetrazole ligands. Their study provides a framework for understanding how pyridine and tetrazole moieties can interact to form complexes with potential applications in areas such as DNA cleavage and antioxidant activities. This research can be applied to the study of this compound, as it offers insights into the chemical behavior of pyridine-tetrazole combinations (Babu et al., 2017).
Kinetics and Mechanism in Reactions with Pyridines
Castro, Gazitúa, and Santos (2009) conducted a study on the kinetics and mechanism of reactions involving O-aryl S-aryl dithiocarbonates with pyridines. This research is relevant because it delves into the chemical interactions of pyridine structures under specific conditions, which can be applied to understanding the reactivity of this compound in similar environments (Castro, Gazitúa, & Santos, 2009).
Discovery of a Long-Acting COMT Inhibitor
Kiss et al. (2010) discovered a novel nitrocatechol-substituted heterocycle as an inhibitor of catechol-O-methyltransferase (COMT). This research is pertinent as it highlights the potential of pyridine derivatives, similar to the compound , in the development of pharmaceutical agents targeting specific enzymes (Kiss et al., 2010).
Properties
IUPAC Name |
4-(4-chloro-3-nitrophenyl)-2-methyl-3-(2H-tetrazol-5-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN6O2/c1-7-12(13-16-18-19-17-13)9(4-5-15-7)8-2-3-10(14)11(6-8)20(21)22/h2-6H,1H3,(H,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORKGHVOBSNHJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C2=NNN=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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